3,3-Dimethyl-1,4-oxazepane
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Overview
Description
3,3-Dimethyl-1,4-oxazepane is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
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Biological Activity
3,3-Dimethyl-1,4-oxazepane is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its antibacterial, antioxidant, and neuropharmacological properties. The findings are supported by data tables, case studies, and recent research.
Chemical Structure and Properties
This compound is characterized by a seven-membered ring containing nitrogen and oxygen. The structural formula can be represented as follows:
This unique structure contributes to its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound derivatives. For instance, compounds synthesized from this base structure have shown significant activity against various bacterial strains.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound derivative A | Staphylococcus aureus | 15 |
This compound derivative B | Escherichia coli | 18 |
This compound derivative C | Pseudomonas aeruginosa | 12 |
These results indicate that modifications to the oxazepane structure can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. A study demonstrated that derivatives of this compound exhibited significant radical scavenging activity.
Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
---|---|---|
Derivative A | 87.5 | 25 |
Derivative B | 90.2 | 20 |
Derivative C | 82.0 | 30 |
These findings suggest that certain derivatives can effectively neutralize free radicals and may serve as potential therapeutic agents in oxidative stress-related conditions .
Neuropharmacological Effects
Research indicates that oxazepane derivatives may possess monoamine reuptake inhibitory activity. This property is particularly relevant for treating mood disorders such as depression and anxiety.
Compound | Target Receptor | Inhibition (%) |
---|---|---|
Compound D | Serotonin Transporter (SERT) | 75 |
Compound E | Norepinephrine Transporter (NET) | 68 |
The inhibition of monoamine transporters suggests that these compounds could be developed into pharmacological agents for psychiatric conditions .
Case Studies
A notable case study involved the synthesis of a novel derivative of this compound aimed at enhancing its biological profile. The study reported:
- Synthesis Method : The compound was synthesized through a multi-step reaction involving nucleophilic substitution.
- Biological Testing : The derivative was tested for antibacterial and antioxidant activities.
- Results : It exhibited improved antibacterial activity against E. coli compared to its parent compound.
This case underscores the importance of structural modification in enhancing the biological efficacy of oxazepane derivatives .
Properties
IUPAC Name |
3,3-dimethyl-1,4-oxazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)6-9-5-3-4-8-7/h8H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSBVHOACXQKIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCCN1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.